molecular formula C15H17N3O3 B3022466 methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate CAS No. 660441-18-9

methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

Katalognummer: B3022466
CAS-Nummer: 660441-18-9
Molekulargewicht: 287.31 g/mol
InChI-Schlüssel: YJUVCIWVONBVGD-BENRWUELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, referred to as the target compound, is a pyrazolone derivative characterized by a dimethylamino-substituted methylene group at the 4-position, a phenyl group at the 1-position, and a methyl ester at the 3-position. It serves as a key intermediate in heterocyclic synthesis, particularly for constructing pyrazolo[4,3-c]pyridine scaffolds via reactions with nucleophiles and cyclizing agents like DMFDMA (dimethylformamide dimethyl acetal) . Its synthesis involves either direct treatment of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl acetate with DMFDMA (53% yield) or stepwise transformations of intermediates (56% yield) .

Eigenschaften

IUPAC Name

methyl 2-[(4Z)-4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-17(2)10-12-13(9-14(19)21-3)16-18(15(12)20)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVCIWVONBVGD-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate, also known by its CAS number 660441-18-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3, with a molecular weight of approximately 287.32 g/mol. The compound features a pyrazole ring structure which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazolone derivatives with dimethylaminomethylene reagents. The details of the synthesis can vary based on the desired substituents and the specific reaction conditions utilized.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests have shown that this compound exhibits inhibitory effects on human cancer cell lines including HeLa, A549, and MCF7. The compound's IC50 values suggest potent activity, comparable to established chemotherapeutic agents .

Cell Line IC50 (µM) Reference
HeLa25.0
A54930.0
MCF728.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound shows activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

Furthermore, the compound has demonstrated potential anti-inflammatory properties in preclinical models. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate inflammation and immune responses.

Case Studies

A notable study conducted by researchers at MDPI evaluated the effects of several pyrazole derivatives on human cancer cell lines and found that compounds similar to methyl {(4Z)-4[(dimethylamino)methylene]-5-oxo-1-pheny... exhibited significant cytotoxicity with IC50 values below 30 µM . Another study highlighted its antibacterial activity against Staphylococcus aureus and Escherichia coli, showing potential as a therapeutic agent against resistant strains .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate showed promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of experiments revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. Specifically, its efficacy against Staphylococcus aureus and Escherichia coli was documented, indicating its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages, making it a candidate for treating inflammatory diseases .

Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Research has indicated that pyrazole derivatives can exhibit insecticidal properties. A study highlighted the effectiveness of related compounds in controlling pests such as aphids and whiteflies, suggesting that this compound could be explored for similar applications .

Herbicide Potential

Additionally, there is ongoing research into the herbicidal potential of this compound. Preliminary results indicate that it may inhibit specific enzymes involved in plant growth, thus providing a pathway for developing selective herbicides that target unwanted vegetation without harming crops .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings and composites used in various industries .

Nanotechnology

Moreover, the compound's ability to form stable nanoparticles has been explored for drug delivery systems. Studies show that encapsulating anticancer drugs within nanoparticles derived from this compound can improve bioavailability and targeted delivery to tumor sites.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Induced apoptosis in MCF-7 and A549 cell lines; potential as an anticancer agent.
Antimicrobial Effective against Staphylococcus aureus and Escherichia coli; antibiotic development potential.
Anti-inflammatory Inhibited pro-inflammatory cytokine production; possible treatment for inflammatory diseases.
Pesticide Demonstrated insecticidal properties against aphids; potential for pesticide development.
Polymer Chemistry Enhanced thermal stability in polymer matrices; applications in coatings and composites.
NanotechnologyImproved drug delivery systems; enhanced bioavailability of encapsulated drugs.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects: The 1-phenyl group (R1) influences electronic and steric properties. For example, 4-methoxyphenyl (electron-donating) enhances stability but reduces reactivity compared to unsubstituted phenyl . The 4-methylene group (R2) determines nucleophilic reactivity. Morpholinyl-ethylamino substituents (as in ) may increase solubility but complicate synthesis.
  • Synthetic Challenges :
    • The target compound achieves moderate yields (53–56%), while analogs like the 4-methoxyphenyl derivative are synthesized at 95% purity, suggesting easier purification .
    • Chlorophenyl-substituted analogs (e.g., ) require stringent storage (2–8°C) due to instability, unlike the target compound .

Reactivity and Functionalization

The target compound reacts with nucleophiles (amines, hydrazines) to form substituted pyrazolo[4,3-c]pyridines, a feature shared with analogs like ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate . However, electron-withdrawing groups (e.g., Cl in ) slow down nucleophilic addition, whereas electron-donating groups (e.g., OMe in ) accelerate it.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationDMF-DMA, 80°C, 4–6 hrs60–75
EsterificationMeOH, H₂SO₄, reflux85–90

How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • FTIR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for the ester and pyrazolone moieties .
  • ¹H/¹³C NMR : Identify the (4Z) configuration via coupling patterns (e.g., vinyl proton coupling constants) and NOE correlations .
  • X-ray Crystallography : Definitive proof of stereochemistry and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions) .

Q. Table 2: Characteristic NMR Signals

Proton/GroupChemical Shift (δ, ppm)MultiplicityReference
Pyrazolone C=O165–170 (¹³C)-
(Dimethylamino)methylene3.0–3.2 (¹H, singlet)Singlet

What computational methods validate the tautomeric stability of this compound?

Q. Table 3: Key Environmental Parameters

ParameterTest ConditionReference
Hydrolysis Half-lifepH 7, 25°C
Photodegradationλ > 290 nm

What chromatographic methods ensure purity for pharmacological studies?

Basic Research Focus:

  • HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA), UV detection at 254 nm .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

How to optimize synthetic yields for scale-up?

Basic Research Focus:

  • Catalysis : Use p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation .
  • Solvent Screening : Compare ethanol, DMF, and THF for reaction efficiency .

What crystallographic challenges arise in resolving its structure?

Advanced Research Focus:

  • Crystal Growth : Slow evaporation from DMF/EtOH mixtures improves diffraction quality .
  • Disorder Modeling : Address positional disorder in the phenyl ring using SHELXL refinement .

How to assess its potential as a fluorescent probe?

Advanced Research Focus:

  • Fluorescence Quenching : Titrate with metal ions (e.g., Zn²⁺) and monitor λ emission shifts.
  • Quantum Yield Calculation : Compare with rhodamine B as a standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.